1,3,7-三甲基-8-哌嗪-1-基-3,7-二氢嘌呤-2,6-二酮

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

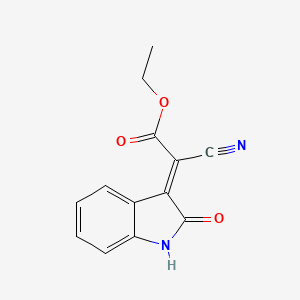

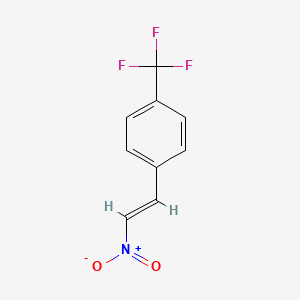

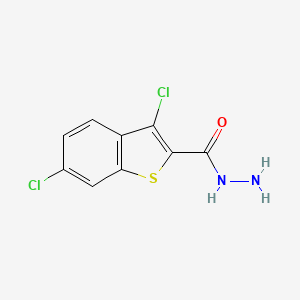

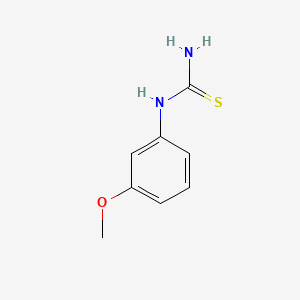

The compound of interest, 1,3,7-Trimethyl-8-piperazin-1-yl-3,7-dihydro-purine-2,6-dione, is a purine derivative that has been explored for its potential in various pharmacological applications. The purine scaffold is a versatile moiety in medicinal chemistry, often modified to enhance biological activity or target specificity. Piperazine, a common fragment in drug design, is frequently linked to purine to modulate its properties and improve its interaction with biological targets .

Synthesis Analysis

The synthesis of related piperazine-purine derivatives involves multi-step processes. For instance, purine-2,6-dione linked piperazine derivatives were synthesized using an advanced intermediate, which was then coupled with various carboxylic acid chloride derivatives or isocyanate partners . Another approach involved the synthesis of 2,6-bridged piperazine-3-ones starting from alpha-amino acids, followed by selective reduction and cyclization using N-acyliminium ion chemistry . These methods demonstrate the complexity and versatility of synthesizing piperazine-purine derivatives.

Molecular Structure Analysis

The molecular structure of piperazine-purine derivatives is characterized by the presence of a purine ring system and a piperazine moiety. The purine system typically contains planar fused rings, which can be inclined at slight angles to each other. The piperazine ring often adopts a chair conformation, contributing to the overall three-dimensional structure of the molecule . The molecular geometry, including bond lengths and angles, plays a crucial role in the compound's ability to interact with biological targets.

Chemical Reactions Analysis

Piperazine-purine derivatives can undergo various chemical reactions, particularly those involving their functional groups. For example, the amino group in the piperazine ring can participate in hydrogen bonding, which is essential for the compound's interaction with biological receptors . The purine moiety can also engage in reactions typical of aromatic heterocycles, such as electrophilic substitution, which can be utilized to further modify the compound .

Physical and Chemical Properties Analysis

The physical and chemical properties of piperazine-purine derivatives, such as solubility, melting point, and stability, are influenced by their molecular structure. The presence of substituents like methyl groups and the piperazine ring can affect these properties. For instance, the introduction of alkyl chains can lead to a decrease in melting points due to entropic penalties for hydrocarbon chain ordering . The compounds' solubility in various solvents and their ability to form polymorphic crystalline forms are also notable characteristics that can impact their pharmacological applications .

科学研究应用

抗组胺活性

对该化合物的衍生物的研究显示出有希望的抗组胺活性。具体来说,某些衍生物有效抑制豚鼠的组胺诱导支气管痉挛和大鼠的被动皮肤过敏反应,表明其在治疗过敏反应中具有潜力 (Pascal 等人,1985 年).

抗哮喘和血管扩张活性

另一项研究开发了具有抗哮喘活性的衍生物,突出了它们的血管扩张作用。这些化合物,特别是那些具有黄嘌呤核的化合物,显示出作为磷酸二酯酶 3 抑制剂的潜力,这提示了抗哮喘剂开发的新途径 (Bhatia 等人,2016 年).

心血管活性

合成了新的衍生物并评估了它们的心血管活性,包括心电图、抗心律失常和降压作用。具有某些取代基的化合物显示出很强的预防性抗心律失常活性并具有降压作用,表明其在治疗心血管疾病中的潜力 (Chłoń-Rzepa 等人,2004 年).

抗菌和抗结核活性

对嘌呤连接的哌嗪衍生物的研究发现了新的有效的结核分枝杆菌抑制剂。这些化合物旨在破坏肽聚糖的生物合成,对结核病表现出有效的抗增殖作用 (Konduri 等人,2020 年).

属性

IUPAC Name |

1,3,7-trimethyl-8-piperazin-1-ylpurine-2,6-dione |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H18N6O2/c1-15-8-9(16(2)12(20)17(3)10(8)19)14-11(15)18-6-4-13-5-7-18/h13H,4-7H2,1-3H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CWQBJMULHKYRNB-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C2=C(N=C1N3CCNCC3)N(C(=O)N(C2=O)C)C |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H18N6O2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20351662 |

Source

|

| Record name | 1,3,7-Trimethyl-8-piperazin-1-yl-3,7-dihydro-purine-2,6-dione | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20351662 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

278.31 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

50693-74-8 |

Source

|

| Record name | 1,3,7-Trimethyl-8-piperazin-1-yl-3,7-dihydro-purine-2,6-dione | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20351662 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![2-[(9-Benzyl-9H-[1,2,4]triazolo[4,3-a]-benzimidazol-3-yl)thio]acetamide](/img/structure/B1300107.png)

![4-(Imidazo[1,2-a]pyridin-2-yl)aniline](/img/structure/B1300155.png)